molecular formula C10H10O2 B6261294 (1S,2S)-2-phenylcyclopropane-1-carboxylic acid CAS No. 23020-15-7

(1S,2S)-2-phenylcyclopropane-1-carboxylic acid

Cat. No. B6261294
CAS RN: 23020-15-7
M. Wt: 162.2
InChI Key:
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Description

Synthesis Analysis

This would involve a detailed examination of the chemical reactions used to synthesize the compound. It would include the starting materials, reagents, reaction conditions, and the yield of the product .


Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the 3D structure of the molecule .


Chemical Reactions Analysis

This would involve studying how the compound reacts with other chemicals. It would include looking at the reaction conditions, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability. It might also include studying how the compound behaves under different conditions .

Scientific Research Applications

Absolute Configuration and Synthesis

  • The absolute configuration of (1S,2S)-2-phenylcyclopropane-1-carboxylic acid and related compounds plays a crucial role in chemical synthesis. Studies have shown the synthesis and absolute configuration determination of this compound, highlighting its importance in organic chemistry (Aratani, Nakanisi, & Nozaki, 1970), (Nishiyama, Oda, & Inouye, 1974).

Biological Activity and Interaction

  • Compounds like (1S,2S)-2-phenylcyclopropane-1-carboxylic acid have been studied for their inhibitory effects on enzymes such as apple 1-aminocyclopropane-1-carboxylic acid oxidase, which has implications in plant biology and agriculture (Dourtoglou & Koussissi, 2000).

Applications in Agronomy and Plant Science

  • The study of 1-aminocyclopropane-1-carboxylic acid, a closely related compound, reveals its role in ethylene biosynthesis and ethylene-independent signaling in plants. This has significant implications for plant growth regulation and agricultural applications (Vanderstraeten & Van Der Straeten, 2017).

Analytical and Spectroscopic Characterization

  • The characterization of (1S,2S)-2-phenylcyclopropane-1-carboxylic acid and its derivatives has been a subject of interest in analytical chemistry, particularly in studies involving mass spectrometry and chromatography. These techniques are crucial for understanding the compound's properties and behaviors (Chauvaux, Van Dongen, Esmans, & Onckelen, 1997).

Structural and Conformational Analysis

  • X-ray crystallography has been employed to understand the structure and conformation of compounds similar to (1S,2S)-2-phenylcyclopropane-1-carboxylic acid. Such studies provide insights into the molecular geometry and potential chemical reactivity of these compounds (Korp, Bernal, & Fuchs, 1983).

Safety and Hazards

This would involve studying the compound’s toxicity, flammability, and environmental impact. It would also include looking at how to safely handle and dispose of the compound .

Future Directions

This would involve predicting potential applications for the compound based on its properties and behavior. It might also include suggesting further studies that could be done to learn more about the compound .

properties

IUPAC Name

(1S,2S)-2-phenylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,11,12)/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHDDRJBFJBDEPW-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]1C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1s,2s)-2-Phenylcyclopropanecarboxylic acid

CAS RN

23020-15-7
Record name 2-Phenyl-1-cyclopropanecarboxylic acid, (1S-trans)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023020157
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S,2S)-2-phenylcyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID, (1S-TRANS)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89U9JC5NLS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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